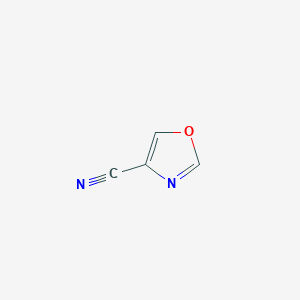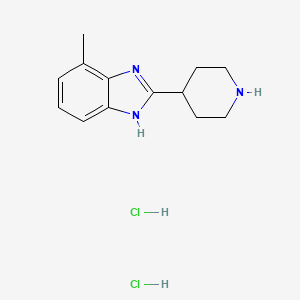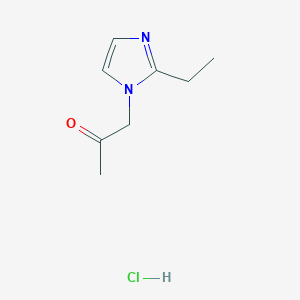![molecular formula C12H11N5OS B1450923 3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082367-54-1](/img/structure/B1450923.png)
3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Übersicht
Beschreibung
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They often feature in pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
Synthesis Analysis
The synthesis of similar compounds, such as triazolothiadiazines, involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds can be synthesized using various methods, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of these compounds often allows them to make specific interactions with different target receptors . This is due to their ability to accept and donate hydrogen bonds, making this core a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied, depending on the specific compound and the conditions .Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound, belonging to the triazolopyrimidine class, has shown promise in anticancer research. Triazolopyrimidines have been studied for their potential to inhibit various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . The ethoxyphenyl group could potentially enhance the compound’s ability to interact with specific receptors or enzymes within cancer cells, making it a candidate for further investigation in targeted cancer therapies.
Antimicrobial Activity
Compounds within the triazolopyrimidine family have demonstrated significant antimicrobial properties. They have been used to develop new antibacterial agents against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The hydrosulfide group in the compound could be a key functional moiety contributing to its antimicrobial efficacy.
Antiviral Applications
The structural analogs of triazolopyrimidines have been explored for their antiviral activities. These compounds have shown potential against various viruses, suggesting that “3-(4-ethoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione” could be a valuable addition to the pool of molecules being screened for antiviral drug development .
Anti-inflammatory and Analgesic Properties
The compound’s class has been associated with anti-inflammatory and analgesic activities. This suggests potential applications in the development of new treatments for inflammatory diseases and pain management .
Coordination Chemistry
Triazolopyrimidines are known to act as versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, indicating that “3-(4-ethoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione” could be used in the synthesis of metal complexes with potential biological applications .
Photodynamic Therapy (PDT)
Related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, have shown potential as photosensitizers in PDT. This suggests that the compound might also be explored for its effectiveness in PDT applications, which is a treatment modality for various cancers .
Drug Design and Discovery
Given its structural similarity to biologically active moieties, this compound could serve as a scaffold in drug design and discovery. Its potential as a bio-isostere for purines and other pharmacophores makes it a valuable molecule for medicinal chemistry research .
Wirkmechanismus
Target of Action
Similar compounds, such as triazolothiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It is known that similar compounds can inhibit the growth of various cell lines . For instance, thieno[3,4-d]pyrimidin-4(3H)-thione, a compound with a similar structure, has been shown to populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound may interact with its targets to induce a reactive state that leads to cellular damage.
Biochemical Pathways
For instance, triazolothiadiazine derivatives have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit significant cytotoxic activities against various cell lines .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence or absence of molecular oxygen .
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-2-18-9-5-3-8(4-6-9)17-11-10(15-16-17)12(19)14-7-13-11/h3-7H,2H2,1H3,(H,13,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKOZNQWJFMJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)
![[2,2'-Bipyridine]-5,5'-diol](/img/structure/B1450842.png)

![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)


![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)
![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)
![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)
![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)



